2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with acetophenone to form a β-hydroxy ketone intermediate.
Cyclization: The β-hydroxy ketone undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the isoindole core.
Hydrogenation: The resulting isoindole is then subjected to hydrogenation using a palladium catalyst to reduce the double bonds and form the tetrahydroisoindole structure.
Acylation: Finally, the compound is acylated with 3,4-dimethylbenzoyl chloride in the presence of a base, such as pyridine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the aldol condensation and cyclization steps, as well as high-pressure hydrogenation reactors for the reduction step. The acylation step can be performed in large batch reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione: Lacks the tetrahydro structure, leading to different chemical and biological properties.
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydroisoindole: Similar structure but without the methano bridge, affecting its reactivity and stability.
Uniqueness
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, such as the methano bridge and tetrahydroisoindole core, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethylbenzoyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H21NO3/c1-13-6-7-18(10-14(13)2)22(26)17-4-3-5-19(12-17)25-23(27)20-15-8-9-16(11-15)21(20)24(25)28/h3-10,12,15-16,20-21H,11H2,1-2H3 |
InChI Key |
GSIUFUBNIGAUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C |
Origin of Product |
United States |
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